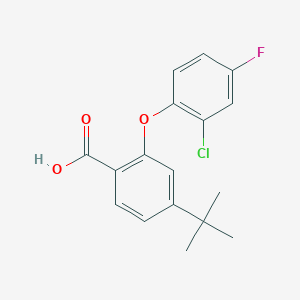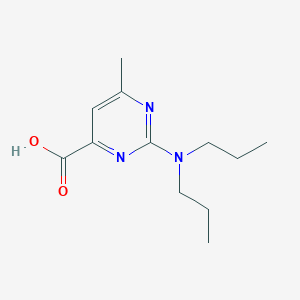
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, substituted with a 3-chloro-benzyl group, a carboxylic acid group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-benzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final quinoline derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial agent with a similar quinoline structure.
Ciprofloxacin: A fluoroquinolone antibiotic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-10-14(17(21)22)16(20)13-6-1-2-7-15(13)19/h1-8,10H,9H2,(H,21,22) |
InChI Key |
JPCSKFQRMWGYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(+/-)-9-Bromo-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B8326735.png)
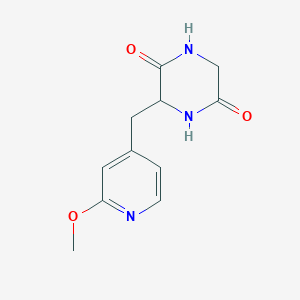

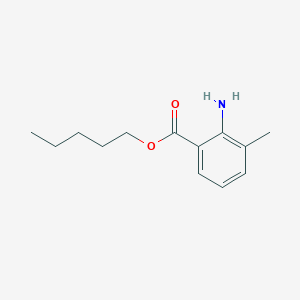
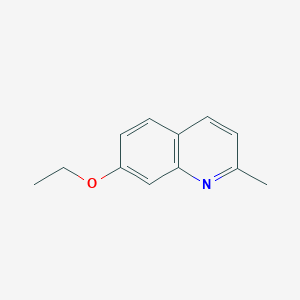
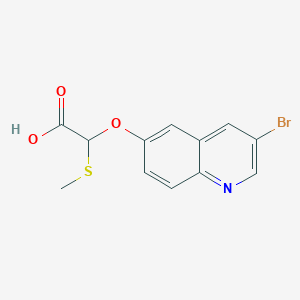
![[2-(2-Hydroxyethylamino)-2-oxoethoxy]acetic acid](/img/structure/B8326764.png)
![1-(benzo[d]thiazol-6-yl)-3-isopropyl-1H-pyrazol-5-amine](/img/structure/B8326784.png)
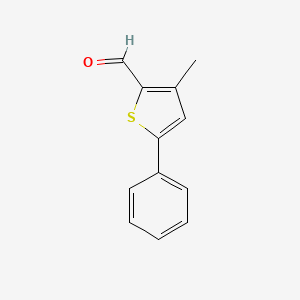
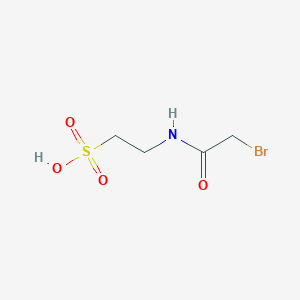
![[4-(2-Hydroxy-ethoxycarbonylamino)-phenoxy]-acetic acid methyl ester](/img/structure/B8326832.png)
